N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives incorporating heterocyclic moieties, such as thiophene and 1,2,4-oxadiazole rings. Its structure features:
- A thiophene-3-sulfonamide core substituted with a methyl group and a 3,5-dimethylphenyl group at the nitrogen atom.
- A 1,2,4-oxadiazole ring linked to the thiophene ring at position 2, with a 4-ethylphenyl substituent at position 3 of the oxadiazole.
The molecular formula is inferred as C₂₂H₂₁N₃O₃S₂, with a calculated molecular weight of 439.56 g/mol. The compound’s structural determination likely relies on crystallographic techniques, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-17-6-8-18(9-7-17)22-24-23(29-25-22)21-20(10-11-30-21)31(27,28)26(4)19-13-15(2)12-16(3)14-19/h6-14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCBRFGUBZQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Oxadiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Thiophene sulfonamide : Associated with diverse pharmacological effects.
Anticancer Properties
Preliminary studies have indicated that compounds with oxadiazole rings can exhibit anticancer activity. For example, a study demonstrated that oxadiazole derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound may possess similar anticancer properties.
The biological mechanisms underlying the activity of this compound are not yet fully elucidated; however, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole moieties often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The dimethylphenyl group may facilitate interactions with specific receptors or proteins involved in cellular signaling pathways.
Cytotoxicity Assays
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | High activity in 2D assays |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Significant cytotoxicity observed |
These studies highlight the importance of structure-activity relationships in determining the efficacy of similar compounds against cancer cells.
Antimicrobial Testing
Antimicrobial efficacy has been assessed using broth microdilution methods against various bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results underscore the potential use of thiophene-based sulfonamides in treating bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with two structurally related analogs from the provided evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Insights:
Oxadiazole vs. Triazole Core: The 1,2,4-oxadiazole in the target compound and ’s analog is a bioisostere for ester or amide groups, offering metabolic stability.
The 3,5-dimethylphenyl (target) versus 3,5-dimethoxyphenyl () substituents on the sulfonamide/acetamide nitrogen alter electronic properties: methyl groups donate electrons, while methoxy groups withdraw electrons, impacting binding interactions.
Pharmacological Implications: Sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase, kinases). The target compound’s thiophene-sulfonamide-oxadiazole scaffold is structurally similar to kinase inhibitors like dasatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
